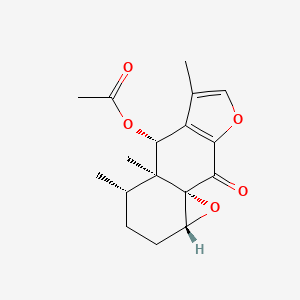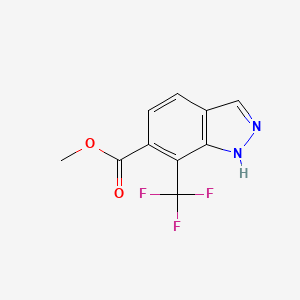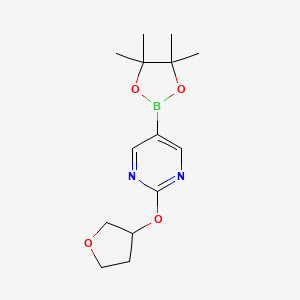![molecular formula C24H28O4 B14090351 (Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angelicide is a bioactive compound found in the medicinal plant Angelica sinensis, commonly known as Dong Quai. This compound is part of a larger group of phytochemicals that contribute to the therapeutic properties of the plant. Angelica sinensis has been used in traditional Chinese medicine for centuries to treat various ailments, including gynecological disorders, cardiovascular diseases, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of angelicide from Angelica sinensis involves several steps. Initially, the dried roots of the plant are ground into a fine powder and defatted using a chloroform-methanol mixture. The oligosaccharides and small coloring molecules are removed by refluxing with 80% ethanol at room temperature. The filtered and dried residues are then used to extract the water-soluble polysaccharide mixture .
Industrial Production Methods: Industrial production of angelicide typically involves large-scale extraction processes. These processes are optimized to maximize yield and purity. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify angelicide from the plant material .
Chemical Reactions Analysis
Types of Reactions: Angelicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving angelicide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are frequently used in these reactions .
Major Products Formed: The major products formed from the chemical reactions of angelicide depend on the type of reaction and the conditions used. For instance, oxidation of angelicide can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .
Scientific Research Applications
Angelicide has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its potential as a precursor for synthesizing new compounds. In biology and medicine, angelicide is researched for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in the treatment of cardiovascular diseases, gynecological disorders, and immune system modulation .
Mechanism of Action
The mechanism of action of angelicide involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, angelicide can interact with cellular receptors and signaling pathways that regulate immune responses and cell proliferation .
Comparison with Similar Compounds
Angelicide is similar to other compounds found in Angelica sinensis, such as ligustilide and butylidenephthalide. it is unique in its specific bioactive properties and its ability to modulate multiple biological pathways. Other similar compounds include furanocoumarins like archangelicin and bergapten, which also exhibit various therapeutic effects .
Conclusion
Angelicide is a significant bioactive compound with a wide range of applications in scientific research and medicine. Its unique properties and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of traditional herbal medicine.
Properties
IUPAC Name |
3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)

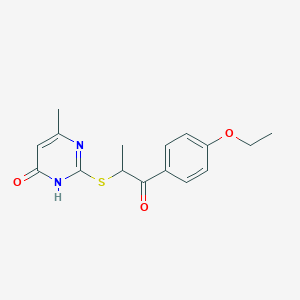
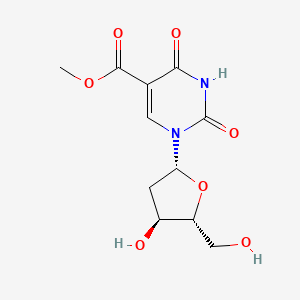
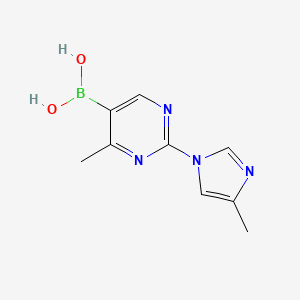
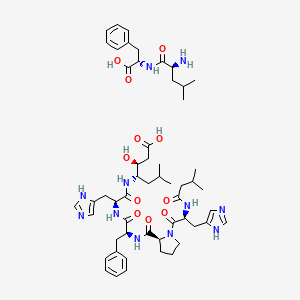
![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
![1-(3-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090320.png)
